5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline
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Overview
Description
5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline is a complex organic compound characterized by its bromine, fluorine, and aniline groups. This compound is part of the broader class of fluorinated aromatic amines, which are known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline typically involves multiple steps, starting with the bromination of an appropriate aniline derivative. The fluorinated pyrrolidine ring can be introduced through a series of reactions involving fluorinating agents and suitable catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converting the aniline group to a nitro group.
Reduction: Reducing the nitro group back to an amine.
Substitution: Replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent due to its ability to interact with various biological targets.
Medicine: In medicine, 5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline is being explored for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: In the industry, this compound is used in the manufacture of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2-methylaniline
3,3-Difluoropyrrolidine
5-Bromo-2-methylaniline
Uniqueness: 5-Bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline stands out due to its combination of bromine and fluorine atoms, which impart unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile continue to inspire new research and industrial applications.
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Properties
IUPAC Name |
5-bromo-4-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-7-4-10(8(12)5-9(7)15)16-3-2-11(13,14)6-16/h4-5H,2-3,6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKJXMPDTFYMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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